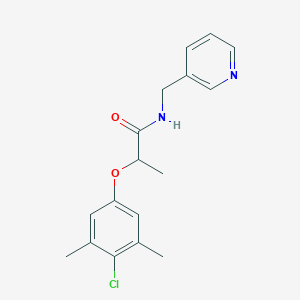![molecular formula C15H16N4O5 B213578 ethyl 4-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B213578.png)
ethyl 4-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate is a complex organic compound that features a pyrazole ring, a benzoate ester, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, which can be synthesized through a cyclocondensation reaction involving hydrazine and a 1,3-diketone. The nitro group is introduced via nitration using a mixture of concentrated nitric and sulfuric acids. The benzoate ester is then formed through esterification of the corresponding benzoic acid with ethanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Aqueous sodium hydroxide, ethanol.
Condensation: Aldehydes or ketones, acid or base catalysts
Major Products Formed
Reduction: 4-amino-1,3-dimethyl-1H-pyrazole derivatives.
Hydrolysis: 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoic acid
Applications De Recherche Scientifique
Ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of ethyl 4-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-nitro-1,3-dimethyl-1H-pyrazole: Shares the pyrazole ring and nitro group but lacks the benzoate ester.
Ethyl 4-aminobenzoate: Contains the benzoate ester but lacks the pyrazole ring and nitro group.
4-nitrobenzoic acid: Contains the nitro group and benzoic acid but lacks the pyrazole ring and ester group
Uniqueness
Ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate is unique due to its combination of a pyrazole ring, nitro group, and benzoate ester. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C15H16N4O5 |
|---|---|
Poids moléculaire |
332.31 g/mol |
Nom IUPAC |
ethyl 4-[(2,5-dimethyl-4-nitropyrazole-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C15H16N4O5/c1-4-24-15(21)10-5-7-11(8-6-10)16-14(20)13-12(19(22)23)9(2)17-18(13)3/h5-8H,4H2,1-3H3,(H,16,20) |
Clé InChI |
AQLSWHBZTBASRU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=NN2C)C)[N+](=O)[O-] |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=NN2C)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoic acid](/img/structure/B213498.png)

![4-CHLORO-1,5-DIMETHYL-N-[3-(MORPHOLINOSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B213501.png)


![2-({1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl}carbonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B213505.png)
![2-[(2,3-Dimethoxybenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B213506.png)


![(1-ETHYL-2,3-DIMETHYL-1H-INDOL-5-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE](/img/structure/B213511.png)
![{3-[(4-bromophenoxy)methyl]phenyl}(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone](/img/structure/B213513.png)

![N-(4-chloro-2-fluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213516.png)
